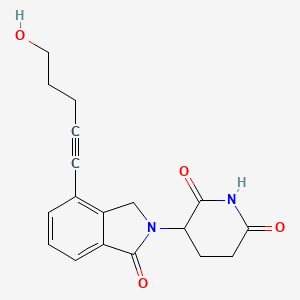![molecular formula C11H13N3O4 B14057681 Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate CAS No. 869951-81-5](/img/structure/B14057681.png)
Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester is a complex organic compound It is characterized by the presence of an acetic acid moiety linked to a phenoxy group, which is further substituted with a hydrazinylidene and aminocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then subjected to esterification with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways involved in diseases.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenoxy group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, ethyl ester
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, propyl ester
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, butyl ester
Uniqueness
The uniqueness of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester lies in its specific substitution pattern and the presence of the hydrazinylidene group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl ester group also influences its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
869951-81-5 |
|---|---|
Formule moléculaire |
C11H13N3O4 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
methyl 2-[4-[(carbamoylhydrazinylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C11H13N3O4/c1-17-10(15)7-18-9-4-2-8(3-5-9)6-13-14-11(12)16/h2-6H,7H2,1H3,(H3,12,14,16) |
Clé InChI |
YUYSKQPCIZRQGL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=CC=C(C=C1)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


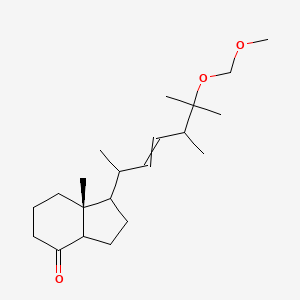
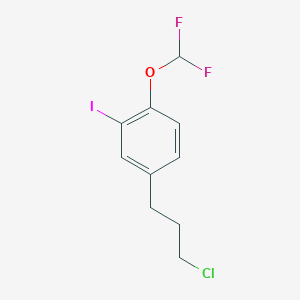
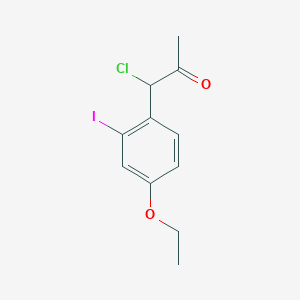
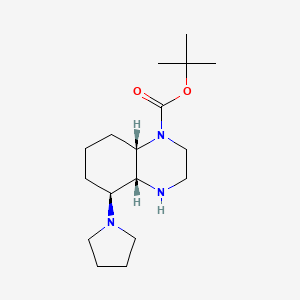
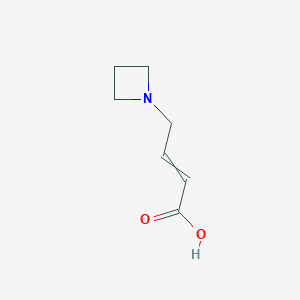
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
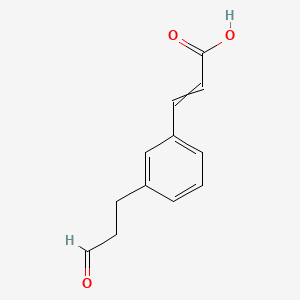
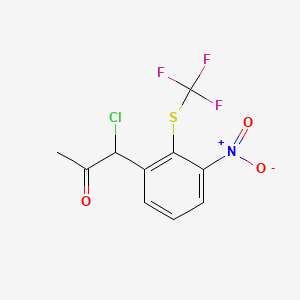
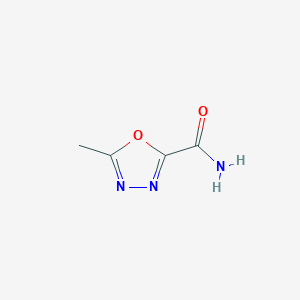
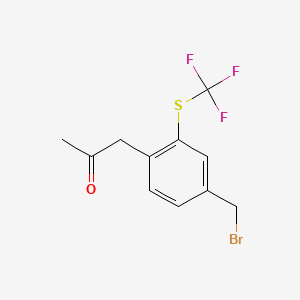
![tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B14057668.png)
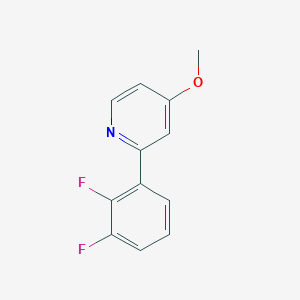
![2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate](/img/structure/B14057675.png)
